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molecular formula C10H10O B1632135 2,4-Divinylphenol CAS No. 61345-72-0

2,4-Divinylphenol

Cat. No. B1632135
M. Wt: 146.19 g/mol
InChI Key: GZGSEMRMKBBQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05027890

Procedure details

1 mol of phenol was reacted with 2.2 moles of styrene in the presence of 0.5% of paratoluene sulphonic acid based on the phenol, until the temperature rose to 135° C. The reactants were held at this temperature for 15 minutes, then neutralized with sodium carbonate solution, washed with twice the phenol weight of water; half the phenol weight of toluene was added, the mix agitated, and then allowed to settle. The top water layer was drawn off, the toluene was distilled off, and the product filtered to ensure clarity. A yield of 338% by weight basis of the original phenol content was obtained. The product had a refractive index of 1.603 and a viscosity of 5000 cP at 25° C. (as measured by a Brookfield viscometer, model RVF, spindle 4, speed 20 rpm, at 25° C.).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]=[CH:9]C1C=CC=CC=1.[C:16]1(C)C=CC(S(O)(=O)=O)=C[CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>>[CH2:8]=[CH:9][C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[C:2]([CH:16]=[CH2:17])[CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
2.2 mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mix agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 135° C
WASH
Type
WASH
Details
washed with twice the phenol weight of water
ADDITION
Type
ADDITION
Details
half the phenol weight of toluene was added
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off
FILTRATION
Type
FILTRATION
Details
the product filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C=CC1=CC(=C(C=C1)O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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